molecular formula C7H7ClN2O B13100334 4-Chloro-6-cyclopropoxypyrimidine

4-Chloro-6-cyclopropoxypyrimidine

Cat. No.: B13100334
M. Wt: 170.59 g/mol
InChI Key: GPCFOZPLTNNIJI-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position and a cyclopropoxy group at the 6th position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclopropoxypyrimidine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 6th position with the cyclopropoxy group. The general reaction scheme is as follows:

4,6-dichloropyrimidine+cyclopropanolbase, refluxThis compound\text{4,6-dichloropyrimidine} + \text{cyclopropanol} \xrightarrow{\text{base, reflux}} \text{this compound} 4,6-dichloropyrimidine+cyclopropanolbase, reflux​this compound

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-cyclopropoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are carried out under mild conditions, often in the presence of a base such as potassium carbonate.

Major Products:

    Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the boronic acid derivative.

Scientific Research Applications

4-Chloro-6-cyclopropoxypyrimidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    4-Chloro-6-cyclopropylpyrimidine: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group.

    4-Chloro-6-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.

    4-Chloro-6-ethoxypyrimidine: Similar in structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness: 4-Chloro-6-cyclopropoxypyrimidine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties to the compound. This uniqueness makes it valuable in various chemical and pharmaceutical applications, as it can interact with biological targets in ways that similar compounds cannot.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-6-cyclopropyloxypyrimidine

InChI

InChI=1S/C7H7ClN2O/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2

InChI Key

GPCFOZPLTNNIJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=N2)Cl

Origin of Product

United States

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